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molecular formula C7H14N4 B8280240 4-tert-butyl-1H-pyrazole-3,5-diamine

4-tert-butyl-1H-pyrazole-3,5-diamine

Cat. No. B8280240
M. Wt: 154.21 g/mol
InChI Key: LBANWWYLNHKTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

A mixture from Example 105A (1.56 g, 10.1 mmol), 3-dimethylamino-2-methyl-2-propenal (1.63 g, 14.4 mmol) and acetic acid (25 μL, 0.44 mmol) in ethanol (10 mL) was heated by microwave to 150° C. for 30 minutes. The mixture was cooled to ambient temperature and concentrated. Purification by silica gel chromatography (EtOAc, Rf=0.53) afforded 1.66 g (80%) of the title compound. MS (DCI) m/z 205 (M+H)+.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 μL
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([NH2:11])=[N:7][NH:8][C:9]=1[NH2:10])([CH3:4])([CH3:3])[CH3:2].CN(C)[CH:14]=[C:15]([CH3:18])[CH:16]=O>C(O)C.C(O)(=O)C>[C:1]([C:5]1[C:6]([NH2:11])=[N:7][N:8]2[CH:16]=[C:15]([CH3:18])[CH:14]=[N:10][C:9]=12)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=NNC1N)N
Name
Quantity
1.63 g
Type
reactant
Smiles
CN(C=C(C=O)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 μL
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (EtOAc, Rf=0.53)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=NN2C1N=CC(=C2)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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